(R)-4-Amino-3-p-tolylbutanoic acid

Description

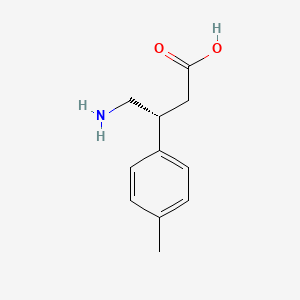

(R)-4-Amino-3-p-tolylbutanoic acid (CAS: 67112-56-5) is a chiral organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. Its structure features a p-tolyl group (4-methylphenyl) attached to the third carbon of a butanoic acid backbone and an amino group (-NH₂) on the fourth carbon. The stereochemistry at the third carbon is designated as the (R)-configuration, which is critical for its biological interactions and physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-amino-3-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRPURXKHMSFF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-3-p-tolylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available starting materials. The key steps include the formation of the chiral center, introduction of the p-tolyl group, and subsequent functional group transformations to introduce the amino and carboxylic acid groups.

Industrial Production Methods: Industrial production of ®-4-Amino-3-p-tolylbutanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. The process may include steps such as hydrogenation, protection and deprotection of functional groups, and purification through crystallization or chromatography.

Types of Reactions:

Oxidation: ®-4-Amino-3-p-tolylbutanoic acid can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: p-Tolyl aldehyde or p-tolyl carboxylic acid.

Reduction: p-Tolyl alcohol or p-tolyl amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 193.25 g/mol

- Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a p-tolyl group.

These features contribute to its chiral nature, allowing for selective interactions with biological receptors and enzymes, which is crucial for its applications in drug development.

Medicinal Chemistry

(R)-4-Amino-3-p-tolylbutanoic acid is recognized for its potential roles in drug design and development. Its ability to selectively interact with enantiomer-specific receptors makes it a candidate for the development of new pharmaceuticals targeting various biochemical pathways. Research indicates that this compound can act as both a substrate and an inhibitor for specific enzymes, influencing metabolic processes and potentially leading to therapeutic interventions.

Organic Synthesis

The compound serves as a significant building block in organic synthesis, particularly in the study of stereochemistry and enantioselective reactions. It can participate in various chemical reactions such as oxidation and reduction, yielding diverse products including ketones, aldehydes, alcohols, and amines. These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies show that the compound influences enzyme kinetics by acting as an inhibitor or substrate, which highlights its potential utility in pharmacological research aimed at understanding enzyme mechanisms.

Case Study 2: Chiral Drug Development

The chiral nature of this compound allows it to be utilized in the development of chiral drugs. Its stereochemical properties facilitate the design of compounds with enhanced efficacy and reduced side effects by selectively targeting biological systems. This application is particularly relevant in the context of developing treatments for conditions where enantiomer-specific activity is crucial .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | Enantiomer of this compound | May exhibit different biological activities |

| 4-(m-Tolyl)butanoic acid | Lacks amino group | Does not possess chiral properties |

| 3-Amino-4-phenylbutanoic acid | Contains phenyl group instead of tolyl | Different steric effects due to phenyl substitution |

| DL-3-Amino-3-p-tolyl-propionic acid | Racemic mixture | Lacks enantiomer specificity |

This table illustrates how this compound stands out due to its chiral center, making it particularly valuable for studying enantioselective reactions and applications in chiral drug development.

Mechanism of Action

The mechanism of action of ®-4-Amino-3-p-tolylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as in enzymatic reactions or receptor binding studies.

Comparison with Similar Compounds

Key Physical Properties (from ):

| Property | Value |

|---|---|

| Density | 1.132 g/cm³ |

| Boiling Point | 345.5°C at 760 mmHg |

| Refractive Index | 1.557 |

| Flash Point | 162.7°C |

| Vapor Pressure | 2.33 × 10⁻⁵ mmHg at 25°C |

The compound’s high boiling point and moderate vapor pressure suggest strong intermolecular interactions (e.g., hydrogen bonding via -NH₂ and -COOH groups) and aromatic stabilization from the p-tolyl moiety. These properties make it suitable for applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands.

Comparison with Structural Analogs

(R)-3-Amino-4-(o-tolyl)butanoic Acid

Structural Differences :

- The o-tolyl group (ortho-methylphenyl) replaces the p-tolyl group, altering the steric and electronic environment.

- The methyl group is positioned on the adjacent carbon of the benzene ring, increasing steric hindrance near the amino acid backbone.

Hypothesized Impact :

- Solubility : The ortho substitution may reduce solubility in polar solvents due to disrupted symmetry and increased molecular packing efficiency.

- Biological Activity : Steric effects could hinder binding to target proteins compared to the para isomer.

- Thermal Stability : The ortho configuration might lower the boiling point slightly compared to the para analog, though specific data are unavailable.

(R)-2-Amino-4-(ethylthio)butanoic Acid

Structural Differences :

- An ethylthio group (-SCH₂CH₃) replaces the aromatic p-tolyl group.

- The amino group is positioned on the second carbon instead of the fourth.

Hypothesized Impact :

- Solubility : The ethylthio group may enhance lipophilicity, reducing water solubility compared to the polar p-tolyl analog.

- Biological Role : Sulfur-containing analogs are often explored for prodrug designs or metal chelation, diverging from the aromatic interactions of the target compound.

Discussion of Research Implications

- Steric and Electronic Effects : The p-tolyl group in the target compound provides a planar, electron-rich aromatic system ideal for π-π stacking or hydrophobic interactions in drug-receptor binding. In contrast, o-tolyl and ethylthio analogs introduce steric bulk or sulfur-mediated reactivity, which may be leveraged for specialized applications.

- Data Gaps : Direct comparisons of physicochemical or pharmacological properties are hindered by insufficient published data for the analogs. Future studies should prioritize empirical measurements of solubility, stability, and binding affinities.

Biological Activity

(R)-4-Amino-3-p-tolylbutanoic acid, also known as a chiral amino acid derivative, is a compound that has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- An amino group (-NH2)

- A carboxylic acid group (-COOH)

- A p-tolyl group attached to a butanoic acid backbone

The presence of these functional groups facilitates its interactions with enzymes and receptors, influencing various biochemical pathways. Its chiral nature allows it to selectively interact with enantiomer-specific biological targets, which is crucial for its potential therapeutic effects.

-

Enzyme Interaction :

- This compound can act as either a substrate or an inhibitor for various enzymes. This dual role can significantly influence metabolic pathways and biochemical reactions within the body.

-

Neurotransmitter Modulation :

- The compound's structural resemblance to neurotransmitters, particularly glutamate, suggests potential interactions with glutamatergic systems in the brain. This could be relevant for conditions related to learning, memory, and neurological disorders.

-

Selective Binding :

- Its chiral nature enables selective binding to specific receptors, potentially modulating neurotransmission and other physiological processes.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and uptake, which could have implications for treating neurodegenerative diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell viability through apoptotic pathways. Further investigation is needed to elucidate its potential as an anticancer agent .

Case Studies

- Neurotransmission Studies : In a controlled study involving animal models, this compound was administered to assess its effects on synaptic transmission. Results indicated enhanced synaptic plasticity, suggesting a role in cognitive function improvement.

- Cancer Cell Line Research : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating potential anticancer properties .

Data Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Neurotransmitter modulation | Interaction with glutamate receptors | Potential treatment for neurological disorders |

| Enzyme inhibition | Acts as substrate/inhibitor for specific enzymes | Influence on metabolic pathways |

| Anticancer effects | Induces apoptosis in cancer cell lines | Potential therapeutic application in oncology |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-amino-3-p-tolylbutanoic acid, and how can reaction conditions be tailored to improve enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, Boc-protected intermediates (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) are used to preserve stereochemistry during coupling reactions . Key parameters include temperature control (e.g., <0°C for amine protection) and chiral chromatography (e.g., using amylose-based columns) to isolate the (R)-enantiomer from racemic mixtures. Reaction yields can vary from 60–85% depending on solvent polarity and catalyst loading .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Polarimetry and chiral HPLC are standard. X-ray crystallography or NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) resolve enantiomeric excess (>98% purity required for biological assays). Compare retention times with known (S)-enantiomers (e.g., (S)-4-amino-3-p-tolylbutanoic acid, CAS 67112-57-6) .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Mass Spectrometry : Confirm molecular weight (C₁₁H₁₅NO₂, MW 193.24) via ESI-MS in positive ion mode .

- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and primary amine (3300–3500 cm⁻¹) stretches .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How does the p-tolyl substituent in this compound influence its biological activity compared to halogenated analogs (e.g., 3-chlorophenyl derivatives)?

- Methodological Answer : The p-tolyl group enhances lipophilicity (logP ~1.2 vs. 1.8 for 3-chlorophenyl analogs), affecting membrane permeability. Use radiolabeled analogs (e.g., ¹⁴C-tagged) in cell uptake assays. Compare binding affinities to GABA receptors via competitive displacement assays (IC₅₀ values differ by >10-fold between p-tolyl and 3-chlorophenyl derivatives) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors). Standardize protocols:

- Use recombinant enzymes (e.g., GABA transaminase) in Tris-HCl buffer (pH 7.4) with pyridoxal phosphate.

- Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays). Contradictory Ki values (e.g., 5 µM vs. 20 µM) may reflect allosteric modulation or off-target effects .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological effects of this compound while minimizing metabolic degradation?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance blood-brain barrier penetration .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities. Co-administer CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Key Considerations for Experimental Design

- Stereochemical Stability : Monitor racemization under basic conditions (e.g., during ester hydrolysis) .

- Biological Replicates : Use ≥3 independent assays to account for variability in enzyme inhibition studies .

- Negative Controls : Include (S)-enantiomers and structurally related but inactive analogs (e.g., 4-phenylbutanoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.